(4R)-nonan-4-ol
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Overview
Description
(4R)-nonan-4-ol is an organic compound with the molecular formula C9H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of nonanol isomers, which are known for their applications in various fields, including fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-nonan-4-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4R)-nonan-4-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using enzymes that exhibit high enantioselectivity. These enzymes can be derived from microorganisms or engineered through recombinant DNA technology. The use of biocatalysts not only enhances the yield and purity of the product but also aligns with green chemistry principles by reducing the need for hazardous chemicals and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(4R)-nonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (4R)-nonan-4-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form nonane using strong reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form nonyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: (4R)-nonan-4-one
Reduction: Nonane
Substitution: Nonyl chloride
Scientific Research Applications
(4R)-nonan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and stereochemical studies.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs where the specific enantiomer can have distinct biological effects.
Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor. It is also employed as an intermediate in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-nonan-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chiral nature of the compound allows it to fit into specific active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(4S)-nonan-4-ol: The enantiomer of (4R)-nonan-4-ol, which has the opposite three-dimensional arrangement.
Nonan-1-ol: A primary alcohol with the hydroxyl group at the terminal carbon.
Nonan-2-ol: A secondary alcohol with the hydroxyl group at the second carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other nonanol isomers. This uniqueness is particularly important in applications requiring high enantioselectivity, such as in the synthesis of pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C9H20O |
---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(4R)-nonan-4-ol |
InChI |
InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
IXUOEGRSQCCEHB-SECBINFHSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCC)O |
Canonical SMILES |
CCCCCC(CCC)O |
Origin of Product |
United States |
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